molecular formula C6H6ClN<br>(C6H4)Cl(NH2)<br>C6H6ClN B154045 2-Chloroaniline CAS No. 95-51-2

2-Chloroaniline

Cat. No. B154045
CAS RN: 95-51-2
M. Wt: 127.57 g/mol
InChI Key: AKCRQHGQIJBRMN-UHFFFAOYSA-N
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Description

2-Chloroaniline is an aromatic amine that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chlorine atom attached to the benzene ring at the second position, adjacent to an amino group. This structure confers unique reactivity that allows it to undergo a variety of chemical transformations, leading to the production of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds from 2-chloroaniline is a subject of significant interest. For instance, the Pd-catalyzed condensation of 2-chloroaniline derivatives can yield stable diphenylamine intermediates, which can be selectively converted into heteroaromatics such as indoles, carbazoles, acridines, and dibenzazepines. The selectivity of these transformations is controlled by the choice of ligand, providing efficient routes to these important classes of heterocycles from a common precursor . Additionally, a one-pot synthesis of indoles has been described using a TiCl4-catalyzed hydroamination followed by a 5-endo Heck cyclization, starting from 2-chloroaniline . Moreover, N-H carbazoles can be synthesized from 2-chloroanilines via consecutive catalytic amination and C-H activation, which can be performed in a tandem manner in one pot .

Molecular Structure Analysis

The molecular structure of 2-chloroaniline derivatives can be complex and varied. For example, a novel imide compound synthesized from 4-chloroaniline exhibited a twisted imide bond, with significant deviations from planarity around the imide group. This nonplanarity and the related conformational properties were analyzed using vibrational spectra and theoretical calculation methods, including natural bond orbital (NBO) calculations .

Chemical Reactions Analysis

2-Chloroaniline participates in various chemical reactions, including the synthesis of 2-aminobenzothiazoles. This process involves treating 2-chloroanilines with thiocarbamoyl chloride in the presence of a palladium catalyst to afford the corresponding 2-aminobenzothiazoles via a tandem reaction sequence . The phototransformation of 2-chloroaniline in aqueous solutions has also been studied, with the main photoproducts identified as 2-chloronitrobenzene, 2-chlorophenol, and phenol, suggesting an initial photooxidation followed by photohydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroaniline can be studied through its interactions with other molecules. For instance, the intermolecular interactions between 2-chloroaniline and substituted ethanols were investigated using experimental and computational methods. The study of thermophysical properties and excess properties derived from experimental data provided insights into the molecular interactions of binary mixtures, confirming the existence of hydrogen bonding .

Scientific Research Applications

Degradation in Wastewater Treatment

2-Chloroaniline (2-CA) is a significant organic pollutant in chemical wastewater and poses challenges in conventional wastewater treatment processes. Advanced degradation methods such as ionizing radiation technology have been studied for its effective removal. Ionizing radiation can completely degrade 10 mg/l of 2-CA at 1 kGy, with the required dose increasing for higher initial concentrations of 2-CA. The degradation process involves hydrogen radicals, hydrated electrons, and hydroxyl radicals, each contributing differently to 2-CA degradation mechanisms (Wang & Wang, 2021).

Comparative Degradation Studies

Comparative studies have been conducted on the degradation of aqueous 2-chloroaniline by various methods such as ozonation, UV-light photolysis, and γ-rays in the presence of ozone. The synergistic effect of γ-rays and ozone was found to lead to the most efficient degradation of 2-chloroaniline, followed by the UV/O3 combination and pure ozonation (Winarno & Getoff, 2002).

Degradation by Photocatalysis

The effect of solution pH and peroxide in TiO2-induced photocatalysis of chlorinated aniline has been investigated. This study showed that low levels of H2O2 can enhance the reaction rate in the UV/TiO2 system for 2-chloroaniline degradation. The study also found that pH is a sensitive parameter influencing the rate of degradation, with lower reaction rates at acidic pH and rate enhancement at high pH in the UV/TiO2 system (Chu, Choy, & So, 2007).

Biodegradation by Bacteria

Biodegradation studies have identified certain bacteria capable of degrading 4-chloroaniline, with implications for 2-chloroaniline as well. Bacteria like Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 can utilize chloroaniline as a sole carbon and nitrogen source. These findings suggest potential applications in bioremediation for sites contaminated with chloroaniline (Vangnai & Petchkroh, 2007).

Corrosion Inhibition

2-Chloroaniline has been studied for its potential use as a copper corrosion inhibitor in acidic solutions. Inhibition efficiencies of 2-chloroaniline increase with concentration, suggesting its utility in protecting copper surfaces in corrosive environments (Khaled & Hackerman, 2004).

Safety And Hazards

2-Chloroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Recent advances in the applications of substituted anilines like 2-Chloroaniline have shown that they remain as a key invention to the researchers in the last 3 decades . Polyaniline, a derivative of aniline, serves as a potential candidate with feasible strategies to solve current problems .

properties

IUPAC Name

2-chloroaniline
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InChI

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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InChI Key

AKCRQHGQIJBRMN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)Cl
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Molecular Formula

C6H6ClN, Array
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Related CAS

98038-21-2, 137-04-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID2021810
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Molecular Weight

127.57 g/mol
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Physical Description

O-chloroaniline is a clear amber liquid with an amine odor. Occurs in both alpha and beta forms. (NTP, 1992), Clear amber liquid with an amine odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR.
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Boiling Point

406 to 410 °F at 760 mmHg (NTP, 1992), 208.8 °C, 209 °C
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Flash Point

208 °F (NTP, 1992), 103 °C, 103 °C (closed cup), 108 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acid and in most organic solvents., Miscible in alcohol and ether, Soluble in alcohol, ether, benzene, and acetone., In water, 8165 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5
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Density

1.213 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2114 at 22 °C/4 °C, 1.213 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.41
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Vapor Pressure

1 mmHg at 115.3 °F ; 5 mmHg at 162.1 °F; 760 mmHg at 407.8 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 50
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Product Name

2-Chloroaniline

Color/Form

Amber liquid, Water-white to tan liquid, Colorless liquid

CAS RN

95-51-2
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Melting Point

28.5 °F (NTP, 1992), -14 °C, -2 °C
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Record name 2-CHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that 157.6 g (1.0 mole) of o-chloronitrobenzene was used instead of 137.1 g (1.0 mole) of o-nitrotoluene and a 50% aqueous solution of acetic acid was used instead of distilled water. The reaction required a period of 480 minutes with the absorption of 53.0 liters of hydrogen until its termination. Subsequently, the reaction solution was worked up in the same way as in Example 1 to give 8.5 g of o-chloroaniline as an initial distillate and 103.7 g (yield 65.5%) of 2-chloro-4-methoxyaniline (boiling point 141° to 143° C./20 mmHg) as a main distillate. The main distillate was found to have a purity of 99.5% by gas chromatography.
Quantity
157.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroaniline
Reactant of Route 2
2-Chloroaniline
Reactant of Route 3
2-Chloroaniline
Reactant of Route 4
2-Chloroaniline
Reactant of Route 5
2-Chloroaniline
Reactant of Route 6
2-Chloroaniline

Citations

For This Compound
6,940
Citations
E Ward, AB Smith, W Halperin - American journal of industrial …, 1987 - Wiley Online Library
4,4′‐Methylenebis (2‐chloroaniline) (MBOCA) is a confirmed animal carcinogen. It is used commercially as a curing agent for polymers containing isocyanate. There are no adequate …
Number of citations: 38 onlinelibrary.wiley.com
MA Butler, FP Guengerich, FF Kadlubar - Cancer research, 1989 - AACR
Metabolic N-oxidation and ring-oxidation of carcinogenic arylamines by hepatic cytochromes P-450 are generally regarded as critical activation and detoxification pathways, respectively…
Number of citations: 203 aacrjournals.org
S Mukhopadhyay, KH Chandnani… - … Process Research & …, 1999 - ACS Publications
… Thus, 2-chlorotoluene, 2-chloroaniline, and 2-chlorophenol were synthesized by oxidative chlorination followed by desulphonation or decarboxylation. Oxidative chlorination of 4-…
Number of citations: 15 pubs.acs.org
R Periasamy, S Kothainayaki, R Rajamohan… - Carbohydrate …, 2014 - Elsevier
… (2-chloroaniline) was entrapped in the beta-cyclodextrin cavity. Nano second time resolved fluorescence studies revealed that 4,4′-methylene-bis(2-chloroaniline) … -bis(2-chloroaniline) …
Number of citations: 49 www.sciencedirect.com
KR Kaderlik, G Talaska, DG DeBord, AM Osorio… - … , biomarkers & prevention …, 1993 - AACR
4,4'-Methylene-bis(2-chloroaniline) (MOCA) is an aromatic amine used widely in industry, and human exposure to this compound is well documented. MOCA induces lung and liver …
Number of citations: 75 aacrjournals.org
MC Sekhar, A Venkatesulu, TM Mohan… - Orient J …, 2015 - researchgate.net
… 2-chloroaniline is used in Agricultural, Pharmaceutical, Rubber … of 2-chloroaniline and –COOH group of carboxylic acids. The investigation on interaction between 2-chloroaniline and …
Number of citations: 29 www.researchgate.net
H Lu, T Zhang, Y Zhou, J Zhou, J Wang, X Wang - Scientific Reports, 2019 - nature.com
… The results showed that the maximal degradation efficiency of 20 mg/L 2-chloroaniline (2-CA) … activity, resulting in the enhanced dechlorination and degradation of 2-chloroaniline. …
Number of citations: 11 www.nature.com
HI Chen, SH Liou, CH Loh, SN Uang, YC Yu, TS Shih - Urology, 2005 - Elsevier
OBJECTIVES: Transitional cell carcinoma of the urinary bladder is associated with occupational exposure to 4,4′-methylenebis(2-chloroaniline) (MBOCA). A program to monitor …
Number of citations: 54 www.sciencedirect.com
EF Stula, JR Barnes, H Sherman… - Journal of …, 1978 - europepmc.org
Six female beagle dogs were given a daily dose of 100 mg MOCA, by capsule, 3 days per week for the first 6 weeks and then 5 days per week continuously for periods up to 9.0 years. …
Number of citations: 98 europepmc.org
L Zhang, D He, J Chen, Y Liu - Journal of Hazardous Materials, 2010 - Elsevier
A new strain Delftia tsuruhatensis H1 able to degrade several chloroanilines (CAs) as individual compounds or a mixture was isolated from a CA-degrading mixed bacterial culture. The …
Number of citations: 74 www.sciencedirect.com

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